Cas no 36556-48-6 (2-Chloro-3,4-difluoroaniline)

2-Chloro-3,4-difluoroaniline is a halogenated aniline derivative with the molecular formula C₆H₄ClF₂N. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern—chloro and difluoro groups on the aromatic ring—enhances reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The electron-withdrawing effects of the halogens improve its utility in constructing complex heterocyclic frameworks. With high purity and stability under standard conditions, it is suitable for precision applications in research and industrial processes. Proper handling is advised due to potential toxicity and sensitivity to moisture.
2-Chloro-3,4-difluoroaniline structure
2-Chloro-3,4-difluoroaniline structure
Product Name:2-Chloro-3,4-difluoroaniline
CAS No:36556-48-6
MF:C6H4ClF2N
MW:163.552467346191
MDL:MFCD11044823
CID:54600
PubChem ID:53255483
Update Time:2025-05-25

2-Chloro-3,4-difluoroaniline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3,4-difluoroaniline
    • Benzenamine,2-chloro-3,4-difluoro
    • chlorodifluoroaniline
    • CS-0137308
    • FS-4288
    • A856668
    • EN300-6764233
    • MFCD11044823
    • SB75770
    • Benzenamine, 2-chloro-3,4-difluoro-
    • DTXSID60693159
    • AMY28297
    • FT-0712069
    • SCHEMBL8375067
    • AKOS006307077
    • 36556-48-6
    • 2-Chloro-3,4-difluorobenzenamine
    • 2-chloro-3,4-difluoro-aniline
    • MDL: MFCD11044823
    • Inchi: 1S/C6H4ClF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
    • InChI Key: UKKFELITTUIEND-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1N)F)F

Computed Properties

  • Exact Mass: 163.00000
  • Monoisotopic Mass: 163.0000331g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.78160

2-Chloro-3,4-difluoroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
044765-1g
2-Chloro-3,4-difluoroaniline
36556-48-6 97%
1g
£56.00 2022-03-01
Fluorochem
044765-5g
2-Chloro-3,4-difluoroaniline
36556-48-6 97%
5g
£168.00 2022-03-01
Fluorochem
044765-25g
2-Chloro-3,4-difluoroaniline
36556-48-6 97%
25g
£420.00 2022-03-01
Fluorochem
044765-100g
2-Chloro-3,4-difluoroaniline
36556-48-6 97%
100g
£1234.00 2022-03-01
Chemenu
CM274215-10g
2-Chloro-3,4-difluoroaniline
36556-48-6 95+%
10g
$460 2021-06-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD244430-250mg
2-Chloro-3,4-difluoroaniline
36556-48-6 95%
250mg
¥47.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD244430-1g
2-Chloro-3,4-difluoroaniline
36556-48-6 95%
1g
¥162.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD244430-5g
2-Chloro-3,4-difluoroaniline
36556-48-6 95%
5g
¥606.0 2024-04-18
Apollo Scientific
PC906534-25g
2-Chloro-3,4-difluoroaniline
36556-48-6 95%
25g
£781.00 2023-09-02
abcr
AB452434-1 g
2-Chloro-3,4-difluoroaniline; .
36556-48-6
1g
€128.80 2023-06-15

2-Chloro-3,4-difluoroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:36556-48-6)2-Chloro-3,4-difluoroaniline
Order Number:A856668
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:02
Price ($):445.0/170.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3,4-difluoroaniline

2-Chloro-3,4-difluoroaniline: A Comprehensive Overview

2-Chloro-3,4-difluoroaniline, also known by its CAS registry number CAS No. 36556-48-6, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which features a chlorine atom at the 2-position and fluorine atoms at the 3 and 4 positions of an aniline molecule. The presence of these halogen substituents imparts distinctive electronic and physical properties to the molecule, making it a valuable precursor in various chemical syntheses and applications.

The synthesis of 2-Chloro-3,4-difluoroaniline typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have enabled more efficient pathways for its production, leveraging transition metal catalysts to facilitate key transformations. For instance, the use of palladium-catalyzed coupling reactions has been reported to significantly enhance the synthesis of this compound, reducing reaction times and improving product quality.

In terms of applications, 2-Chloro-3,4-difluoroaniline serves as a versatile building block in the construction of advanced materials. Its ability to undergo various substitution reactions makes it an ideal candidate for the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the development of novel antibiotics and herbicides, where its unique reactivity plays a pivotal role in achieving desired biological activities.

The electronic properties of 2-Chloro-3,4-difluoroaniline have also made it a subject of interest in the field of optoelectronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. The fluorine substituents contribute to enhanced stability and charge transport properties, which are critical for device performance. Recent breakthroughs in materials science have demonstrated that incorporating this compound into conjugated systems can lead to improved efficiency and longer operational lifetimes for such devices.

The toxicological profile of 2-Chloro-3,4-difluoroaniline has been a topic of recent research due to its increasing industrial applications. Studies indicate that while it exhibits moderate toxicity in acute exposure scenarios, chronic exposure risks remain relatively low under controlled conditions. Regulatory bodies have established strict guidelines for handling this compound to ensure worker safety and environmental protection.

In conclusion, 2-Chloro-3,4-difluoroaniline stands out as a critical intermediate in modern chemical synthesis with diverse applications across multiple industries. Its unique structure and reactivity continue to drive innovative research directions, positioning it as a key player in the development of next-generation materials and therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36556-48-6)2-Chloro-3,4-difluoroaniline
A856668
Purity:99%/99%
Quantity:25g/5g
Price ($):445.0/170.0
Email